2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
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Description
2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5O3 and its molecular weight is 443.386. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine moiety, which is a fused heterocyclic structure often found in various bioactive compounds
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, some compounds with a [1,2,4]triazolo[4,3-b]pyridazine moiety have been found to intercalate DNA, disrupting its structure and function .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. Some compounds with similar structural features have shown anticancer activities .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, some compounds with a [1,2,4]triazolo[4,3-b]pyridazine moiety have shown remarkable thermal stabilities .
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c22-14-3-1-13(2-4-14)21-27-26-18-7-8-20(28-29(18)21)31-10-9-25-19(30)12-32-17-6-5-15(23)11-16(17)24/h1-8,11H,9-10,12H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANXZNGIHCYZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=C(C=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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